molecular formula C15H12N4O7 B3842888 N'-(3-methoxybenzoyl)-3,5-dinitrobenzohydrazide

N'-(3-methoxybenzoyl)-3,5-dinitrobenzohydrazide

Cat. No. B3842888
M. Wt: 360.28 g/mol
InChI Key: RDVIDLPMVPFVNF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzoyl group, the addition of the methoxy group, and the creation of the dinitrobenzohydrazide group. This could involve reactions such as Friedel-Crafts acylation, nucleophilic aromatic substitution, and nitration .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzene rings in the benzoyl and dinitrobenzohydrazide groups would likely contribute to the compound’s stability and could influence its reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the nitro groups and the hydrazide group. The nitro groups are electron-withdrawing, which could make the benzene ring more susceptible to electrophilic aromatic substitution. The hydrazide group could potentially undergo condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the nitro groups could make the compound more polar, influencing its solubility in different solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be used as a drug, its mechanism would depend on the specific biological target. If it’s intended for use in materials science or another field, its mechanism of action would depend on the specific application .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and the field in which it’s being used. It could potentially be explored for use in pharmaceuticals, materials science, or other areas .

properties

IUPAC Name

N'-(3-methoxybenzoyl)-3,5-dinitrobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O7/c1-26-13-4-2-3-9(7-13)14(20)16-17-15(21)10-5-11(18(22)23)8-12(6-10)19(24)25/h2-8H,1H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVIDLPMVPFVNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(3-methoxyphenyl)carbonyl]-3,5-dinitrobenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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